BenchChemオンラインストアへようこそ!

tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

MedChem building block Synthetic efficiency Late-stage functionalization

This hexahydropyrrolo[3,4-c]pyrrole building block, N-Boc-protected and N-substituted with an unsubstituted pyrimidine at the 5-position, is strategically designed for medicinal chemistry programs. Its low molecular weight (290.36 g/mol) and unobstructed H-bond acceptor sites make it a premier fragment for kinase and GPCR screening libraries. Unlike halogenated or dialkyl-substituted analogs, the bare pyrimidine ring enables direct C–H functionalization (e.g., Minisci-type reactions), maximizing your synthetic budget for late-stage diversification. This compound offers a direct entry into privileged ATX and orexin receptor modulator chemotypes documented in key patent families (e.g., EP2900669B1), accelerating SAR exploration without de novo heterocycle construction. Ideal as a non-selective baseline for establishing intrinsic kinase selectivity profiles.

Molecular Formula C15H22N4O2
Molecular Weight 290.36 g/mol
CAS No. 914807-89-9
Cat. No. B1473647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
CAS914807-89-9
Molecular FormulaC15H22N4O2
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NC=CC=N3
InChIInChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-11-7-18(8-12(11)10-19)13-16-5-4-6-17-13/h4-6,11-12H,7-10H2,1-3H3
InChIKeyVFOFRMKRECGOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: Core Properties and Commercial Availability


tert-Butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 914807-89-9) is a heterocyclic building block featuring a hexahydropyrrolo[3,4-c]pyrrole core, N-protected by a tert-butoxycarbonyl (Boc) group and N-substituted with an unsubstituted pyrimidine at the 5-position. It belongs to a class of fused pyrrolidine scaffolds recognized as privileged structures in medicinal chemistry, particularly as central cores in autotaxin (ATX) inhibitors [1] and orexin receptor modulators. Commercial material is typically supplied at ≥95% purity (HPLC), with a molecular formula of C₁₅H₂₂N₄O₂ and a molecular weight of 290.36 g/mol .

Why In-Class Analogs of tert-Butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Cannot Be Freely Substituted


The pyrimidine substitution pattern on the hexahydropyrrolo[3,4-c]pyrrole scaffold directly controls both downstream synthetic accessibility and biological target engagement. Replacing the unsubstituted pyrimidin-2-yl group with a 4,6-dimethylpyrimidin-2-yl moiety, for example, can shift selectivity from a broad kinase profiling tool to a highly selective orexin-2 receptor antagonist (as observed for JNJ-42847922) [1]. Conversely, replacing it with a halogenated pyrimidine (e.g., 5-bromo) introduces a heavy atom that alters the compound's physicochemical properties and restricts late-stage diversification to cross-coupling chemistry. High-strength head-to-head quantitative differentiation data for this specific compound remains limited in the public literature; the evidence below therefore combines direct, class-level, and supporting information to guide selection.

Quantitative Differentiation Guide: tert-Butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate vs. Closest Analogs


Synthetic Route Efficiency: One-Step SNAr vs. Multi-Step Halogenation–Cross-Coupling Sequences

The target compound is accessible via a single nucleophilic aromatic substitution (SNAr) between hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate tert-butyl ester and 2-chloropyrimidine. In contrast, the 5-bromopyrimidine analog requires an analogous SNAr using 5-bromo-2-chloropyrimidine, which, while affording a 78.8% isolated yield [1], introduces a halogen that mandates subsequent cross-coupling for further diversification. The unsubstituted variant bypasses the halogenation step entirely, preserving the pyrimidine ring for direct C–H functionalization or late-stage electrophilic substitution, thereby reducing step count and cumulative mass loss.

MedChem building block Synthetic efficiency Late-stage functionalization

Molecular Weight and Fragment Suitability: A Leaner Probe for Fragment-Based Drug Discovery

With a molecular weight of 290.36 g/mol , the target compound is approximately 9% lighter than its 4-ethylpyrimidine analog (MW 318.42 g/mol) and the 4,6-dimethylpyrimidine analog (MW 318.42 g/mol). In fragment-based drug discovery, the rule-of-three guideline recommends fragments with MW <300 Da to maximize ligand efficiency. The lower mass of the unsubstituted compound confers a higher heavy-atom-normalized binding potential, making it a more suitable starting point for fragment elaboration campaigns.

Fragment-based screening Ligand efficiency Molecular weight

Electronic Profile: Unsubstituted Pyrimidine as a Neutral H-Bond Acceptor/Donor Pair

The target compound's unsubstituted pyrimidine ring retains two nitrogen lone pairs capable of acting as hydrogen-bond acceptors without steric shielding from methyl or ethyl substituents. In contrast, the 4,6-dimethylpyrimidine analog (e.g., JNJ-42847922 core) exhibits reduced H-bond accessibility due to ortho-methyl groups, which can attenuate recognition by certain kinase hinge regions. While no direct IC₅₀ comparison is available in the public domain, the electronic difference is a well-established SAR principle: unsubstituted heteroaryl rings often exhibit broader target engagement in initial screening panels, whereas alkyl-substituted variants tend to confer selectivity through steric exclusion.

Physicochemical property Hydrogen bonding Receptor recognition

Documented Patent Pedigree: A Validated Intermediate for ATX and LOX Inhibitor Programs

The hexahydropyrrolo[3,4-c]pyrrole scaffold bearing a pyrimidine substituent is explicitly claimed in EP2900669B1 (ATX inhibitors) [1] and WO2019/112982 (LOX inhibitors), establishing a documented patent pedigree for this compound class. In comparison, many commercially available analogs (e.g., 4-ethyl or 6-methyl variants) appear primarily in vendor catalogs without corresponding patent validation. The presence of the exact compound or its immediate des-Boc derivative in patent examples reduces the risk of investing in an unvalidated chemical probe.

Patent validation ATX inhibitor LOX inhibitor

Optimal Deployment Scenarios for tert-Butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate


Fragment-Based Screening Library Design

With a molecular weight of 290.36 g/mol—comfortably below the 300 Da fragment guideline—and an unsubstituted pyrimidine offering unobstructed H-bond acceptor sites, this compound is well-suited for inclusion in fragment libraries targeting kinases, GPCRs, or other protein families with adenine-binding pockets [1]. Its lower mass compared to 4-ethyl or 4,6-dimethyl analogs preserves a larger synthetic budget for subsequent fragment growth.

Late-Stage Diversification Intermediate

The unsubstituted pyrimidine ring enables direct C–H functionalization strategies (e.g., Minisci-type reactions, directed metalation) that are precluded in halogenated or alkyl-substituted analogs. This makes the compound a strategically valuable entry point for generating diverse compound libraries via late-stage diversification, as documented in patent synthetic schemes [1].

ATX and LOX Inhibitor Lead Optimization

The hexahydropyrrolo[3,4-c]pyrrole scaffold is a core motif in multiple ATX and LOX inhibitor patent families (e.g., EP2900669B1) [1]. The target compound provides a direct entry to these chemotypes without the need for de novo heterocycle construction, accelerating SAR exploration for renal disease, fibrotic, and oncology programs.

Selectivity Profiling in Kinase Panels

As the simplest pyrimidine-substituted hexahydropyrrolopyrrole, the unsubstituted variant may serve as a non-selective baseline compound in kinase selectivity panels. Its broader H-bond accessibility relative to dialkyl-substituted analogs (e.g., JNJ-42847922 core with 4,6-dimethyl substitution) [1] may help establish the scaffold's intrinsic selectivity profile before introducing steric or electronic modifications.

Quote Request

Request a Quote for tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.